Methyl-2-deoxy-alpha-D-ribofuranoside
CAS No.: 51255-17-5
Cat. No.: VC0193346
Molecular Formula: C6H12O4
Molecular Weight: 148.16
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51255-17-5 |
|---|---|
| Molecular Formula | C6H12O4 |
| Molecular Weight | 148.16 |
| IUPAC Name | (2R,3S,5S)-2-(hydroxymethyl)-5-methoxyoxolan-3-ol |
| Standard InChI | InChI=1S/C6H12O4/c1-9-6-2-4(8)5(3-7)10-6/h4-8H,2-3H2,1H3/t4-,5+,6-/m0/s1 |
| SMILES | COC1CC(C(O1)CO)O |
Introduction
Chemical Identity and Basic Information
Methyl-2-deoxy-alpha-D-ribofuranoside is a modified carbohydrate compound consisting of a five-membered furanose ring with specific functional groups. It belongs to the class of glycosides, specifically furanosides, where a methoxy group is attached to the anomeric carbon in the alpha configuration. The compound has a 2-deoxy structure, meaning it lacks an oxygen atom at the 2-position of the ribose sugar ring .
Molecular Structure and Formula
The molecule has the molecular formula C6H12O4 with a calculated molecular weight of 148.16 g/mol . The systematic name of the compound is methyl 2-deoxy-alpha-D-erythro-pentofuranoside, which precisely describes its structural features and stereochemistry . Structurally, it is characterized by a furanose ring with three hydroxyl groups and one methoxy group attached at specific positions, defining its unique chemical and conformational properties.
Table 1: Basic Information and Identifiers
| Property | Value |
|---|---|
| PubChem CID | 643506 |
| Molecular Formula | C6H12O4 |
| Molecular Weight | 148.16 g/mol |
| CAS Registry Number | 51255-17-5 |
| Creation Date in PubChem | 2006-01-25 |
| Last Modified | 2025-03-22 |
Alternative Names and Synonyms
The compound is known by several alternative names and synonyms in scientific literature and chemical databases. These alternative identifiers are important for comprehensive database searches and cross-referencing in research publications.
Table 2: Alternative Names and Synonyms
| Alternative Name | Type |
|---|---|
| Methyl-2-deoxy-alpha-D-ribofuranoside | Common Name |
| Methyl 2-deoxy-a-D-ribofuranoside | Variant Spelling |
| methyl 2-deoxy-alpha-D-erythro-pentofuranoside | Systematic Name |
| (2R,3S,5S)-2-(hydroxymethyl)-5-methoxyoxolan-3-ol | IUPAC Name |
Structural Characteristics and Conformational Analysis
Conformational Properties
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Studies
NMR spectroscopy has been instrumental in elucidating the conformational properties of Methyl-2-deoxy-alpha-D-ribofuranoside. Detailed 1H NMR studies at 300 MHz have been used to analyze vicinal coupling constants and chemical shifts as probes for conformational analysis . Through these studies, researchers have been able to quantitatively describe the conformation of the five-membered sugar ring in terms of the concept of pseudorotation.
The conformational analysis of Methyl-2-deoxy-alpha-D-ribofuranoside reveals that the substituent at C1 (the anomeric carbon) has a dominant influence on the conformation of the five-membered ring . This finding is significant for understanding the structural basis of biological activities in related nucleoside compounds.
Other Spectroscopic Techniques
While the search results don't provide specific spectroscopic data for the alpha variant, related studies on the beta variant demonstrate the value of multiple complementary techniques. For the beta variant, researchers have employed a combination of inelastic neutron scattering, Raman spectroscopy, and infrared spectroscopy to observe all vibrational modes regardless of selection rules . These experimental techniques have been complemented by density functional theory computational methods using both gas-phase (Gaussian) and solid-state (CRYSTAL, CASTEP) approaches for comprehensive vibrational analysis .
Comparative Analysis with Related Compounds
Comparison with Methyl-2-deoxy-beta-D-ribofuranoside
The alpha and beta anomers of Methyl-2-deoxy-D-ribofuranoside exhibit significant differences in their conformational properties, which have been extensively studied through NMR spectroscopy and molecular mechanics calculations . These differences highlight the impact of anomeric configuration on molecular geometry and behavior.
Table 3: Conformational Comparison Between Alpha and Beta Anomers
| Parameter | Methyl-2-deoxy-alpha-D-ribofuranoside | Methyl-2-deoxy-beta-D-ribofuranoside |
|---|---|---|
| Preferred Conformation | S-type strongly favored | Equilibrium between N-type and S-type |
| S-type Geometry | 1E form (P = 132°, θm = 40°) | 4E form (P = 234°, θm = 42°) |
| N-type Geometry | Not significantly populated | Between 3T and 2E (P = 335°, θm = 45°) |
Research Applications and Significance
Model Compound for Nucleoside Studies
Methyl-2-deoxy-alpha-D-ribofuranoside serves as an important model compound for understanding the structural and conformational properties of more complex nucleosides and nucleotides. The 2'-deoxyribose moiety is a fundamental component of DNA, making studies on this simplified model particularly relevant for understanding DNA structure and function.
Validation of Computational Methods
The compound has been used to validate computational methods for predicting molecular structures and properties. By comparing experimental data from techniques like NMR, X-ray crystallography, and spectroscopy with theoretical predictions from molecular mechanics and quantum chemistry calculations, researchers can assess and improve computational models .
For example, molecular mechanics studies using the MM-2 force field have successfully reproduced the geometric features of both alpha and beta anomers of Methyl-2-deoxy-D-ribofuranoside . These validations are crucial for developing reliable computational tools for studying more complex biomolecules.
Methyl-2-deoxy-alpha-D-ribofuranoside is a structurally well-defined furanoside compound that has been characterized through various experimental and computational techniques. Its distinct conformational properties, particularly its strong preference for an S-type (1E) conformation in solution, differentiate it from its beta-anomeric counterpart.
The compound serves as a valuable model for understanding the structural and conformational properties of more complex nucleosides and nucleotides. The detailed characterization of this compound through NMR spectroscopy, X-ray crystallography, and computational methods has contributed significantly to our understanding of carbohydrate structure and conformation.
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